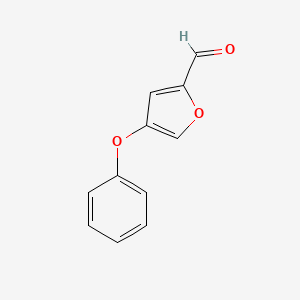

4-Phenoxyfuran-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxyfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-7-10-6-11(8-13-10)14-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQUEXYWZTWDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=COC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303309 | |

| Record name | 4-Phenoxy-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-00-6 | |

| Record name | 4-Phenoxy-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxy-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 4-Phenoxyfuran-2-carbaldehyde

Executive Summary

The moiety 4-phenoxyfuran-2-carbaldehyde represents a critical pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other bioactive heterocyclic scaffolds. While furan-2-carbaldehydes are common, the introduction of an aryloxy substituent at the C4-position presents a specific regiochemical challenge. Direct electrophilic substitution favors the C5 position, rendering standard functionalization routes ineffective.

This technical guide details a robust, field-proven synthetic pathway utilizing Methyl 4-bromofuran-2-carboxylate as the starting material. By employing a Copper(I)-catalyzed Ullmann-type coupling followed by a controlled DIBAL-H reduction, researchers can achieve high regiofidelity and yield. This route circumvents the instability issues associated with handling 4-bromo-2-furaldehyde directly during metal-catalyzed cross-coupling.

Retrosynthetic Analysis

To ensure process reliability, we disconnect the target molecule at the ether linkage and the formyl group.

-

Strategic Disconnection: The C4–O bond is formed via transition-metal catalysis.

-

Oxidation State Management: The formyl group (aldehyde) is sensitive to oxidation and nucleophilic attack. Therefore, it is masked as an ester (carboxylate) during the harsh coupling conditions.

Visualization: Retrosynthetic Logic

Figure 1: Retrosynthetic breakdown prioritizing the stability of the ester functionality during the C-O bond formation.

Detailed Synthetic Pathway

Phase 1: Copper-Catalyzed C–O Coupling (Ullmann Ether Synthesis)

The formation of the diaryl ether bond on the electron-rich furan ring requires efficient catalysis. Palladium-catalyzed (Buchwald-Hartwig) conditions are viable but often require expensive ligands. A Copper(I)/Ligand system is cost-effective and highly efficient for this specific transformation.

Reaction:

Methyl 4-bromofuran-2-carboxylate + Phenol → Methyl 4-phenoxyfuran-2-carboxylate

Reagents & Materials

| Component | Equivalents | Role | Notes |

| Methyl 4-bromofuran-2-carboxylate | 1.0 | Substrate | Commercially available or synthesized from 2-furoic acid.[1] |

| Phenol | 1.2 | Nucleophile | Excess ensures complete conversion of the bromo-furan. |

| CuI (Copper(I) Iodide) | 0.1 (10 mol%) | Catalyst | Must be white/off-white (purity check). |

| N,N-Dimethylglycine | 0.2 (20 mol%) | Ligand | Promotes oxidative addition/reductive elimination. |

| Cs₂CO₃ (Cesium Carbonate) | 2.0 | Base | Superior solubility in organic solvents compared to K₂CO₃. |

| 1,4-Dioxane | Solvent | Medium | Anhydrous, degassed. |

Experimental Protocol

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine CuI (10 mol%), N,N-Dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 equiv).

-

Substrate Addition: Add Methyl 4-bromofuran-2-carboxylate (1.0 equiv) and Phenol (1.2 equiv).

-

Inertion: Evacuate and backfill with Argon three times. Add anhydrous 1,4-Dioxane (0.2 M concentration relative to furan).

-

Reaction: Seal the tube and heat to 110°C for 16–24 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting bromide (Rf ~0.6) and appearance of the product (Rf ~0.5).

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with 1M NaOH (to remove excess phenol) followed by brine.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expert Insight: The choice of N,N-Dimethylglycine as a ligand is crucial. It accelerates the coupling at lower temperatures than traditional Ullmann conditions, preventing the decarboxylation of the furan-2-carboxylate moiety.

Phase 2: Selective Reduction to Aldehyde

Reducing an ester directly to an aldehyde requires precise kinetic control to prevent over-reduction to the primary alcohol. Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures is the industry standard for this transformation.

Reaction:

Methyl 4-phenoxyfuran-2-carboxylate → 4-Phenoxyfuran-2-carbaldehyde

Reagents & Materials

| Component | Equivalents | Role | Notes |

| Methyl 4-phenoxyfuran-2-carboxylate | 1.0 | Substrate | Dried under high vacuum before use. |

| DIBAL-H (1.0 M in Toluene) | 1.1 - 1.2 | Reductant | Titrate before use if older than 3 months. |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous, <50 ppm water. |

| Methanol / Rochelle Salt | Quench | Workup | Essential for breaking Aluminum emulsions. |

Experimental Protocol

-

Cryogenic Setup: Dissolve the ester (from Phase 1) in anhydrous DCM (0.1 M) under Argon. Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add DIBAL-H (1.1 equiv) dropwise over 30 minutes via syringe pump. Crucial: Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 1–2 hours. Monitor by TLC (take a micro-aliquot, quench with MeOH).

-

Quenching (The Critical Step):

-

While still at -78°C, add excess Methanol (5 equiv) dropwise.

-

Allow to warm to 0°C.

-

Add saturated aqueous Potassium Sodium Tartrate (Rochelle salt) solution.

-

-

Emulsion Breaking: Vigorously stir the biphasic mixture at room temperature for 1–2 hours until two clear layers form (Aluminum salts solubilize).

-

Isolation: Extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography is usually required to remove trace alcohol over-reduction byproducts.

Process Workflow & Logic

The following diagram illustrates the decision matrix and critical process parameters (CPPs) for this synthesis.

Figure 2: Operational workflow emphasizing the critical quality control point (QC1) and the specific quenching protocol required for aluminum hydrides.

Characterization & Validation

A self-validating system requires confirmation of structure. The following data expectations serve as the "Go/No-Go" criteria.

1H NMR Expectations (CDCl₃, 400 MHz)

-

Aldehyde Proton: A distinct singlet or doublet at δ 9.5 – 9.8 ppm . If this is absent, the reduction failed (alcohol) or over-oxidized (acid).

-

Furan Ring Protons: Two distinct signals in the aromatic region (δ 7.0 – 7.6 ppm). The coupling constants (

) will be small (typical of furan 3,5 interactions). -

Phenoxy Group: A multiplet at δ 6.9 – 7.4 ppm (5 protons), integrating for the phenyl ring.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield in Phase 1 | Inactive Catalyst (CuI oxidized to Green/Blue) | Use fresh, white CuI. Increase ligand loading to 30 mol%. |

| Start Material Remains | Moisture in Solvent | Ensure 1,4-Dioxane is distilled over Na/Benzophenone or molecular sieves. |

| Over-reduction (Alcohol) | DIBAL-H Excess or Temp > -70°C | Strictly control temp. If alcohol forms, re-oxidize using MnO₂ or Swern conditions. |

References

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.

-

Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols and Phenols: A Useful General Method. Organic Letters, 4(6), 973–976.

-

Keck, G. E., Andrus, M. B., & Romer, D. R. (1991). Synthetic Studies on the Bryostatins: A General Approach to the Synthesis of the Furan-2-carbaldehyde Subunits. Journal of Organic Chemistry, 56(1), 417–420.

-

Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anemia and beyond.[2][3] Nature Reviews Nephrology, 12(3), 157–168. (Contextual grounding for HIF-PH inhibitors).

Sources

- 1. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of 4-Phenoxyfuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Stance on Chemical Safety

In the landscape of chemical research and drug development, novel compounds present both exciting opportunities and unknown challenges. 4-Phenoxyfuran-2-carbaldehyde, a molecule of interest for its potential applications, currently lacks a comprehensive, publicly available safety and toxicological profile. This guide is therefore constructed on a foundation of scientific prudence, extrapolating from the known hazards of its core structural motifs: the furan-2-carbaldehyde (furfural) moiety and the phenoxy group. Our directive is not merely to outline procedures, but to instill a deep-seated understanding of the why behind each safety recommendation, fostering a culture of proactive risk mitigation. This document serves as a technical resource for the safe handling, storage, and disposal of 4-Phenoxyfuran-2-carbaldehyde, empowering researchers to work with this compound in a manner that is both scientifically rigorous and uncompromisingly safe.

Chemical & Physical Properties: A Comparative Overview

Due to the limited specific data for 4-Phenoxyfuran-2-carbaldehyde, the following table includes data for the parent compound, Furan-2-carbaldehyde (Furfural), to provide a baseline for anticipating its physical characteristics.

| Property | 4-Phenoxyfuran-2-carbaldehyde | Furan-2-carbaldehyde (Furfural) |

| CAS Number | 914637-00-6[1] | 98-01-1[2] |

| Molecular Formula | C₁₁H₈O₃[1] | C₅H₄O₂[2] |

| Molecular Weight | 188.18 g/mol [1] | 96.09 g/mol [2][3] |

| Appearance | Not specified; likely a liquid or low-melting solid. Furfural is a colorless to reddish-brown liquid[3]. | Colorless to reddish-brown mobile liquid with a penetrating odor[3]. |

| Boiling Point | Data not available. | 161.7 °C (323.1 °F) at 760 mmHg[3] |

| Flash Point | Data not available. | 60 °C (140 °F)[3] |

| Solubility | Data not available. | Soluble in water (8.3 g/100 mL at 20°C), alcohol, and ether[3]. |

Hazard Identification and Risk Assessment: An Inferential Approach

Given the absence of specific toxicological data for 4-Phenoxyfuran-2-carbaldehyde, a comprehensive risk assessment must be predicated on the known hazards of its structural analogs.

2.1. The Furan-2-carbaldehyde Moiety:

The furan ring, particularly when functionalized with an aldehyde group as in furfural, presents several significant hazards:

-

Toxicity: Furfural is classified as toxic if swallowed and fatal if inhaled[2]. It may be toxic by ingestion, skin absorption, or inhalation[3].

-

Irritation: It is known to cause serious eye irritation and skin irritation[2].

-

Respiratory Effects: Inhalation may cause respiratory irritation[2]. In animal studies, exposure to furfural has led to respiratory irritation, hyperplasia, and degeneration of the olfactory epithelium[4].

-

Carcinogenicity: Furfural is suspected of causing cancer[2]. The International Agency for Research on Cancer (IARC) has classified furan as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans"[5]. Long-term studies on furan have shown evidence of liver toxicity, including cholangiofibrosis and cholangiocarcinomas in rats[6].

-

Genotoxicity: In vitro assays for furfural have shown positive results for genotoxicity[4].

2.2. The Phenoxy Moiety:

The phenoxy group, while generally less acutely toxic than the furfural moiety, still warrants caution:

-

Irritation: Phenoxy herbicides can cause mild eye and skin irritation. Prolonged or repeated contact with concentrated solutions may lead to more severe skin reactions[7][8].

-

Systemic Effects: While acute toxicity from dermal and inhalation exposure to phenoxy compounds is not high, these are the most likely routes of occupational exposure[8]. Some epidemiological studies have suggested a possible association between exposure to phenoxy herbicides and an increased incidence of certain cancers and adverse pregnancy outcomes[9].

2.3. Inferred Hazards for 4-Phenoxyfuran-2-carbaldehyde:

Based on the data from its structural components, it is prudent to assume that 4-Phenoxyfuran-2-carbaldehyde may exhibit the following hazards:

-

Acute Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Causes skin, eye, and respiratory tract irritation.

-

Chronic Toxicity: Potential for liver toxicity and carcinogenicity with prolonged or repeated exposure.

Risk Assessment Workflow

A systematic risk assessment is mandatory before commencing any work with 4-Phenoxyfuran-2-carbaldehyde. The following workflow should be implemented:

Sources

- 1. 914637-00-6|4-Phenoxyfuran-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. furan.com [furan.com]

- 3. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdms.telusagcg.com [cdms.telusagcg.com]

- 8. chemcess.com [chemcess.com]

- 9. Health effects of phenoxy herbicides. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Procurement of 4-Phenoxyfuran-2-carbaldehyde: A Technical Guide for Researchers

For Immediate Release

An in-depth technical guide addressing the commercial availability, synthesis, and characterization of 4-Phenoxyfuran-2-carbaldehyde, a valuable building block for researchers in drug discovery and materials science. This document provides a comprehensive overview for scientists and professionals in the field, outlining key procurement data, a plausible synthetic route with a detailed experimental protocol, and expected analytical characterizations.

Introduction: The Potential of Substituted Furans in Medicinal Chemistry

Substituted furan-2-carbaldehydes are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry. The furan nucleus is a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on the furan ring allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for drug development programs.[1][3] Specifically, the introduction of a phenoxy group at the 4-position of the furan-2-carbaldehyde core presents a unique molecular architecture with potential for novel biological interactions.

Commercial Availability

For researchers seeking to acquire 4-Phenoxyfuran-2-carbaldehyde for their work, the compound is available from specialized chemical suppliers. While not a common stock item for all major vendors, it can be sourced for research purposes.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| BLD Pharm | 914637-00-6 | C₁₁H₈O₃ | 188.18 | Research Use Only. May be temporarily out of stock, but inquiries are welcomed.[4] |

Table 1: Commercial Supplier Information for 4-Phenoxyfuran-2-carbaldehyde.

Proposed Synthesis of 4-Phenoxyfuran-2-carbaldehyde

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for 4-Phenoxyfuran-2-carbaldehyde is depicted below. The key disconnection is the carbon-oxygen bond of the diaryl ether, leading back to phenol and a 4-halofuran-2-carbaldehyde, a common precursor in furan chemistry.

Caption: Retrosynthetic analysis of 4-Phenoxyfuran-2-carbaldehyde.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on the principles of the Ullmann condensation and has not been experimentally validated for this specific substrate. Researchers should exercise standard laboratory safety precautions and consider optimization of reaction conditions.

Reaction Scheme:

Caption: Proposed synthesis of 4-Phenoxyfuran-2-carbaldehyde via Ullmann condensation.

Materials:

-

4-Bromo-furan-2-carbaldehyde

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Bromo-furan-2-carbaldehyde (1 equivalent), phenol (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-Bromo-furan-2-carbaldehyde.

-

To the stirred suspension, add copper(I) iodide (0.1 equivalents).

-

Heat the reaction mixture to 120-140 °C and maintain it at this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-Phenoxyfuran-2-carbaldehyde.

Structural and Spectroscopic Characterization

While experimentally obtained spectra for 4-Phenoxyfuran-2-carbaldehyde are not publicly available, the following section outlines the expected analytical data based on the characterization of analogous compounds.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.5-10.0 ppm), the furan ring protons, and the protons of the phenoxy group. The furan protons will likely appear as distinct signals in the aromatic region, with coupling patterns indicative of their relative positions. The protons of the phenoxy group will also resonate in the aromatic region, typically between 6.9 and 7.5 ppm.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde at approximately 175-185 ppm. The carbon atoms of the furan ring and the phenoxy group will appear in the aromatic region (approximately 110-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic rings and the furan ring, and C-O-C stretching of the diaryl ether linkage.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-Phenoxyfuran-2-carbaldehyde (188.18 g/mol ). Fragmentation patterns may include the loss of the formyl group (-CHO) and other characteristic cleavages of the furan and phenoxy moieties.

Applications and Future Directions

Furan derivatives are integral to various areas of chemical and pharmaceutical research.[2][3] They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[9] The unique electronic and steric properties of the furan ring make it a valuable bioisostere for phenyl rings in drug design, potentially improving metabolic stability and receptor binding affinity.[3]

The incorporation of a phenoxy group into the furan-2-carbaldehyde scaffold opens up new avenues for creating novel molecular entities. These compounds can be further functionalized through the reactive aldehyde group to generate a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, which are known to possess a wide range of pharmacological activities.[5] The exploration of 4-Phenoxyfuran-2-carbaldehyde and its derivatives in areas such as oncology, infectious diseases, and neurodegenerative disorders represents a promising frontier in medicinal chemistry.

Conclusion

4-Phenoxyfuran-2-carbaldehyde is a commercially available, albeit specialized, chemical building block with significant potential in drug discovery and development. While a definitive published synthesis is yet to be widely disseminated, a robust synthetic strategy via the Ullmann condensation is proposed. The anticipated analytical data provides a clear roadmap for the characterization of this compound. As research into novel heterocyclic scaffolds continues to expand, 4-Phenoxyfuran-2-carbaldehyde and its derivatives are poised to play an important role in the creation of next-generation therapeutic agents.

References

-

Abbasi, A., Geranmayeh, S., Taheri, A. N., Shahroosvand, H., & Shabani, M. (2010). Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. E-Journal of Chemistry, 7(S1), S294-S298. Available at: [Link]

-

Faza, A. C., & Mata, E. G. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Journal of the Mexican Chemical Society, 54(4), 232-238. Available at: [Link]

-

Stadler, A., & Kappe, C. O. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1629. Available at: [Link]

-

Faza, A. C., & Mata, E. G. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET Digital. Available at: [Link]

-

Various Authors. (2026). Application of furan derivative in medicinal field. ResearchGate. Available at: [Link]

-

Various Authors. (2024). Pharmacological activity of furan derivatives. Pharma Dost. Available at: [Link]

-

Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. Available at: [Link]

-

Stadler, A., & Kappe, C. O. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]

-

Slideshare. (n.d.). Applications of furan and its derivative. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. 914637-00-6|4-Phenoxyfuran-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Applications of furan and its derivative | PPTX [slideshare.net]

Methodological & Application

Strategic Utilization of 4-Phenoxyfuran-2-carbaldehyde in Medicinal Chemistry

[1]

Executive Summary

4-Phenoxyfuran-2-carbaldehyde (CAS: 914637-00-6) represents a specialized heterocyclic building block that offers a distinct geometric vector compared to the more ubiquitous 5-substituted furan derivatives.[1] While furan scaffolds are classic bioisosteres for phenyl and thiophene rings, the 4-position substitution introduces a "kink" in the molecular topology, mimicking the meta-substitution pattern of benzene but with altered electronic properties and reduced steric bulk.[1]

This guide details the strategic application of this scaffold in drug discovery, focusing on library generation via the aldehyde handle, structural elaboration, and critical safety considerations regarding furan metabolic stability.

Chemical Profile & Synthetic Accessibility[2][3][4]

Unlike 5-substituted furans, which are readily accessed via direct lithiation of furan-2-carbaldehyde, the 4-substituted isomers require more sophisticated synthetic orchestration.[1]

Structural Properties[1]

-

Molecular Weight: 188.18 g/mol [1]

-

LogP (Predicted): ~2.4 (Lipophilic, good membrane permeability potential)[1]

-

Electronic Character: The furan ring is electron-rich (pi-excessive).[1] The 2-formyl group is electron-withdrawing, stabilizing the ring slightly against oxidation.[1] The 4-phenoxy group adds electron density via resonance (+M effect), potentially increasing metabolic liability compared to unsubstituted analogs.[1]

Synthetic Routes

While commercially available, in-house synthesis may be required for scale-up or analog generation (e.g., varying the phenoxy ring).[1]

Primary Route: Palladium-Catalyzed C-O Coupling The most reliable route utilizes 4-bromofuran-2-carbaldehyde.[1] Standard nucleophilic aromatic substitution (SNAr) fails due to the electron-rich nature of the furan ring; thus, Buchwald-Hartwig conditions are necessary.[1]

Figure 1: Synthetic pathway to access the 4-phenoxyfuran-2-carbaldehyde scaffold.

Medicinal Chemistry Applications

The "Aldehyde Handle": Library Generation

The C2-aldehyde is the primary vector for rapid diversification.[1] It serves as a "warhead precursor" or a linker attachment point.

Workflow A: Reductive Amination (High-Throughput)

This is the standard method for converting the scaffold into amine-based libraries (e.g., kinase hinge binders, GPCR ligands).[1]

Protocol 1: One-Pot Reductive Amination

-

Reagents: Amine (1.0 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), AcOH (catalytic), DCE (Dichloroethane).[1]

-

Procedure:

-

Dissolve 4-phenoxyfuran-2-carbaldehyde (0.2 mmol) and the diverse amine (0.2 mmol) in DCE (2 mL).

-

Add AcOH (1 drop) to catalyze imine formation.[1] Stir for 30 min at RT.

-

Add STAB (0.3 mmol) in one portion.

-

Stir for 4–16 hours. Monitor by LCMS (Look for M+H of amine product).

-

Quench: Add sat. NaHCO3. Extract with DCM.

-

-

Insight: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity for aldehydes over ketones.

Workflow B: Knoevenagel Condensation (Covalent Inhibitors)

The aldehyde can be converted into an electron-deficient alkene (Michael acceptor) to target cysteine residues in enzymes.[1]

Protocol 2: Synthesis of Furan-Acrylonitriles

-

Reagents: Malononitrile (1.1 eq), Piperidine (cat.), Ethanol.[1]

-

Procedure:

-

Mix aldehyde and malononitrile in EtOH.

-

Add 2 drops of piperidine.

-

Reflux for 2 hours. The product often precipitates upon cooling.

-

-

Application: These derivatives are often screened as potential covalent inhibitors or anti-infectives (similar to nitrofuran mechanisms).[1]

Structural Biology & Binding Mode

The 4-phenoxy group acts as a hydrophobic clamp .[1]

-

Kinase Inhibitors: If the furan C2-substituent binds to the hinge region, the C4-phenoxy group is positioned to access the "Gatekeeper" pocket or the solvent-exposed front pocket, depending on the exact linker geometry.[1]

-

Comparison: 5-Phenoxyfuran derivatives project the phenyl ring linearly (180° vector), whereas 4-phenoxy derivatives project it at a ~120° angle, accessing different IP space.[1]

Critical Safety & Stability (The "Furan Alert")

As a Senior Scientist, it is mandatory to address the metabolic liability of the furan ring. Furans are structural alerts in drug design due to potential bioactivation.[2]

Mechanism of Toxicity

Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a cis-enedial (reactive aldehyde) or an epoxide.[1] These electrophiles can react with cellular nucleophiles (proteins/DNA), leading to hepatotoxicity.[1]

Figure 2: Metabolic activation pathway of furan rings.[1]

Mitigation Strategy

-

Electronic Deactivation: Maintain electron-withdrawing groups (EWG) on the furan. The starting aldehyde is relatively stable. Converting it to an alkyl-amine (via reductive amination) makes the ring more electron-rich and more liable to oxidation.[1]

-

Tip: If toxicity is observed, replace the alkyl-amine with an amide or sulfonamide linker to pull electron density from the ring.[1]

-

-

GSH Trapping Assay (Mandatory Validation): Before advancing a furan lead to animal studies, perform a Glutathione (GSH) trapping assay in liver microsomes.[1]

-

Protocol: Incubate compound (10 µM) with human liver microsomes (HLM) and NADPH + GSH (5 mM).

-

Analysis: Analyze by LC-MS/MS for [M+GSH] adducts. High adduct formation indicates high risk of reactive metabolite formation.

-

Quantitative Data Summary

| Parameter | Value/Note | Relevance |

| MW | 188.18 | Fragment-based discovery friendly (<200 Da).[1] |

| ClogP | ~2.4 | Good starting point for lead optimization. |

| H-Bond Acceptors | 3 | Aldehyde O, Ether O, Furan O. |

| Rotatable Bonds | 3 | Phenoxy linkage allows induced fit.[1] |

| Metabolic Risk | High | Furan ring opening (requires monitoring).[1] |

References

-

Synthesis of Substituted Furans: Keay, B. A.[1][3] "Synthetic Strategies for the Construction of 3- and 4-Substituted Furans." Chemical Society Reviews, 1999.[1]

-

Furan Metabolic Activation: Peterson, L. A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Drug Metabolism and Disposition, 2013.[1]

-

Buchwald-Hartwig Coupling on Heterocycles: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

-

Aldehyde Reactivity in Drug Discovery: Roughley, S. D., & Jordan, A. M.[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.[1] (General Reference for Reductive Amination protocols).

-

Furan-2-carbaldehyde Derivatives: BenchChem Technical Review. "A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery."

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in accordance with local safety regulations and ethical guidelines.

developing chemical probes from 4-Phenoxyfuran-2-carbaldehyde

Application Note: Strategic Engineering of Chemical Probes Scaffolding on 4-Phenoxyfuran-2-carbaldehyde

Part 1: The Scaffold Potential

In the landscape of fragment-based drug discovery (FBDD), 4-Phenoxyfuran-2-carbaldehyde represents a "privileged" electrophilic scaffold. Unlike inert carbon skeletons, this molecule possesses intrinsic reactivity and geometric properties that make it an ideal starting point for developing covalent chemical probes .

Mechanistic Utility

-

The Furan Core: A 5-membered aromatic heterocycle that acts as a bioisostere for phenyl rings but with distinct electronic properties (electron-rich) and lower lipophilicity.[1] It serves as a rigid spacer between the warhead and the hydrophobic tail.

-

The Phenoxy Pendant: Provides the necessary hydrophobic interaction (π-stacking or hydrophobic pocket filling) often required to drive initial non-covalent affinity (

) before the covalent bond forms. -

The Aldehyde (C-2 Position): The critical "handle." It serves a dual purpose:

-

Direct Warhead: Can form reversible Schiff bases with catalytic lysines or N-terminal amines (e.g., similar to Voxelotor).

-

Synthetic Hub: Can be rapidly converted into Michael acceptors (cyanoacrylates) or stable pharmacophores (oximes/hydrazones).

-

Part 2: Strategic Design & Logic

To develop a probe from this scaffold, we must transition from a simple building block to a functional tool capable of Activity-Based Protein Profiling (ABPP) .[2]

The most robust strategy for this specific aldehyde is the "Warhead Switch" approach. We will convert the aldehyde into an electron-deficient alkene (cyanoacrylate) equipped with a "Click" handle (alkyne). This transforms the molecule into a cysteine-reactive irreversible probe, allowing for the proteome-wide mapping of accessible cysteines in binding pockets that accommodate the phenoxyfuran skeleton.

Probe Development Logic Flow

Figure 1: Strategic workflow converting the aldehyde scaffold into a functional chemical probe. The green path denotes the recommended protocol for generating a traceable cysteine-reactive probe.

Part 3: Chemical Synthesis Protocols

The following protocol details the conversion of 4-Phenoxyfuran-2-carbaldehyde into a Type-2 Activity-Based Probe . We utilize a Knoevenagel condensation with propargyl cyanoacetate. This installs both the reactive warhead (Michael acceptor) and the bioorthogonal tag (alkyne) in a single step.

Protocol A: Synthesis of Probe PF-CA-alk (PhenoxyFuran-CyanoAcrylate-alkyne)

Reagents Required:

-

4-Phenoxyfuran-2-carbaldehyde (1.0 eq)

-

Propargyl cyanoacetate (1.1 eq)

-

Piperidine (catalytic, 0.1 eq)

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-Phenoxyfuran-2-carbaldehyde (e.g., 188 mg, 1.0 mmol) in anhydrous Ethanol (5 mL) in a round-bottom flask.

-

Activation: Add Propargyl cyanoacetate (166 mg, 1.1 mmol).

-

Catalysis: Add Piperidine (10 µL) dropwise.

-

Scientific Rationale: Piperidine acts as a base to deprotonate the methylene of the cyanoacetate, forming the enolate necessary for nucleophilic attack on the aldehyde carbonyl.

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot will disappear, and a lower Rf fluorescent spot (the conjugated system) will appear.

-

-

Workup: The product often precipitates directly from ethanol upon cooling. Filter the solid. If no precipitate forms, remove solvent under reduced pressure and purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

-

Validation: Verify structure via 1H-NMR. Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the vinylic proton (~8.0-8.5 ppm).

Yield Expectation: >80% Stability: Store at -20°C. The cyanoacrylate is electrophilic; avoid storage in nucleophilic solvents (methanol/water) for prolonged periods.

Part 4: Biological Validation (ABPP Protocol)

Once the probe (PF-CA-alk) is synthesized, it is used to identify proteins that bind the phenoxyfuran scaffold via a cysteine residue.

Protocol B: Gel-Based Activity-Based Protein Profiling

Materials:

-

Cell Lysate (e.g., HEK293 or cancer cell line of interest), 1 mg/mL.

-

Probe: PF-CA-alk (1000x stock in DMSO).

-

Click Reagents: Rhodamine-Azide (fluorescent tag), TCEP (reducing agent), TBTA (ligand), CuSO4.

Workflow:

-

Incubation:

-

Aliquot 50 µL of cell lysate (50 µg protein) into microcentrifuge tubes.

-

Add PF-CA-alk to a final concentration of 1 µM, 10 µM, and 50 µM.

-

Control: Include a DMSO-only vehicle control.

-

Competition Control (Critical for Trustworthiness): Pre-incubate lysate with 100 µM of the parent scaffold (4-Phenoxyfuran-2-carbaldehyde) for 30 mins before adding the probe. This validates that binding is driven by the scaffold recognition, not just random cysteine reactivity.

-

Incubate for 1 hour at 37°C.

-

-

Click Chemistry (CuAAC):

-

Prepare a "Click Master Mix" (per sample):

-

1 µL Rhodamine-Azide (100 µM stock)

-

1 µL TCEP (50 mM stock)

-

1 µL TBTA (10 mM stock)

-

1 µL CuSO4 (50 mM stock)

-

-

Add Master Mix to each lysate sample. Vortex and incubate for 1 hour at Room Temp in the dark.

-

-

Visualization:

-

Quench reaction with 4x SDS-PAGE loading buffer.

-

Boil for 5 minutes at 95°C.

-

Resolve on a 10% SDS-PAGE gel.

-

Image using a fluorescent gel scanner (e.g., ChemiDoc).

-

Data Interpretation Guide

| Observation (Gel Band) | Interpretation | Action |

| Band appears in Probe lane only | Potential specific target. | Proceed to Mass Spec (LC-MS/MS) for ID. |

| Band disappears in Competition lane | High Confidence Target. The parent scaffold competes for the site, proving specific binding. | Priority candidate for drug development. |

| Band remains in Competition lane | Non-specific alkylation. | Discard target; likely a hyper-reactive surface cysteine. |

| Smear across the lane | Probe concentration too high (proteome-wide alkylation). | Repeat assay with lower concentration (100 nM - 1 µM). |

Part 5: Troubleshooting & Optimization

-

Solubility: The phenoxy group adds lipophilicity. If the probe precipitates in aqueous lysate, lower the DMSO percentage to <1% or use a solubilizing agent like cyclodextrin, though DMSO is standard.

-

Oxidation: Furans can be sensitive to oxidation (opening to dicarbonyls). Ensure the probe stock is fresh and stored under inert gas (Nitrogen/Argon).

-

Reactivity Tuning: If the cyanoacrylate is too reactive (high background), switch to an acrylamide warhead. This requires a different synthesis (Wittig reaction) but results in a "softer" electrophile that requires a more precise orientation in the binding pocket to react.

References

-

Nivrutti, G. P. et al. (2024). "Furan: A Promising Scaffold for Biological Activity."[3][4][5][6] International Journal of Advanced Biological and Biomedical Research. Link

-

Hurley, T. D. et al. (2011). "Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases."[7] Journal of Biological Chemistry. Link

-

Gehringer, M. & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

-

Cravatt, B. F. et al. (2008). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry. Link

-

Jaster, J. et al. (2023).[8][9] "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d." Molbank.[8] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ijabbr.com [ijabbr.com]

- 6. ijabbr.com [ijabbr.com]

- 7. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. db-thueringen.de [db-thueringen.de]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Furan Compounds in Assays

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the common challenge of poor furan compound solubility in experimental assays. Furan-containing molecules are a cornerstone in medicinal chemistry, offering a versatile scaffold for a wide range of biologically active compounds.[1][2][3] However, their often hydrophobic nature can lead to significant solubility issues, compromising assay results and hindering drug discovery efforts.[4][5] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

The Challenge of Furan Compound Solubility

Furan derivatives, particularly those with aromatic or other nonpolar moieties, frequently exhibit low aqueous solubility.[4][6] This intrinsic property can lead to a host of experimental artifacts, including compound precipitation, inaccurate concentration measurements, and non-specific activity in high-throughput screening (HTS) campaigns.[4][7] In fact, it's estimated that over 40% of new chemical entities are practically insoluble in water, making solubility a primary hurdle in drug development.[5][8]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments with furan compounds.

Question 1: My furan compound, dissolved in a DMSO stock, precipitates immediately upon dilution into my aqueous assay buffer. What should I do first?

Answer: This is a classic sign of a compound exceeding its aqueous solubility limit. The first and most straightforward step is to lower the final assay concentration of your compound. If the experimental design prohibits this, consider the following immediate actions:

-

pH Adjustment: If your furan compound contains an ionizable group, such as an amine, its solubility will be pH-dependent. Weakly basic compounds, for instance, are generally more soluble at a lower pH.[9] Carefully check and, if possible, adjust the pH of your assay buffer to favor the charged, more soluble form of your compound.

-

Increase Co-solvent Concentration: A slight increase in the percentage of your organic co-solvent (e.g., DMSO) in the final assay solution can often resolve precipitation.[4] However, it is critical to remain within the tolerance limits of your specific assay, as higher concentrations of organic solvents can interfere with biological components like proteins and cells.[4] Always run a vehicle control with the same final co-solvent concentration to assess any potential interference.[4]

Question 2: I've tried adjusting the concentration and co-solvent percentage, but my compound still seems to be crashing out of solution. What are my next options?

Answer: When basic adjustments are insufficient, more advanced formulation strategies are necessary. Here are several proven methods to enhance the solubility of challenging furan compounds:

-

Employing Surfactants: Surfactants can solubilize poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic molecule.[5] Common non-ionic surfactants used in biological assays include Tween® 20 and Triton™ X-100. It is crucial to determine the critical micelle concentration (CMC) and work above it for effective solubilization. Be mindful that surfactants can also interfere with certain assays, so thorough validation is required.

-

Utilizing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[5][10][11] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used for this purpose.

-

Particle Size Reduction: Decreasing the particle size of your compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[5][10] Techniques like micronization or nanosizing can be employed to create smaller particles that dissolve more readily.[5][10] Nanosuspensions, which are dispersions of very fine solid drug particles in an aqueous vehicle, are a promising strategy for delivering poorly soluble drugs.[8]

Question 3: How can I be sure that my solubilization method isn't just creating aggregates that are interfering with my assay?

Answer: This is a critical concern, as compound aggregation is a common cause of false positives in HTS.[7] Here’s a protocol to help differentiate true activity from aggregation-based artifacts:

Protocol: Differentiating True Activity from Aggregation

-

Dynamic Light Scattering (DLS): Use DLS to analyze your compound preparation for the presence of aggregates. This technique measures the size distribution of particles in a solution.

-

Addition of a Non-ionic Surfactant: Re-run your assay with the addition of a small amount (e.g., 0.01%) of a non-ionic surfactant like Triton™ X-100. If the compound's activity is due to aggregation, the surfactant will often disrupt the aggregates and abolish the activity.

-

Centrifugation: Centrifuge your compound solution at high speed. If the compound is aggregated, a significant portion will pellet out, and the supernatant will show reduced activity in your assay.

Frequently Asked Questions (FAQs)

Q1: Why are furan compounds often poorly soluble?

The furan ring itself is aromatic and relatively nonpolar. When combined with other hydrophobic moieties in a larger molecule, the overall lipophilicity increases, leading to poor aqueous solubility.[4][6] The balance between polar functional groups and the nonpolar carbon skeleton dictates the compound's solubility.[4]

Q2: What is a good starting co-solvent for a novel furan compound?

Dimethyl sulfoxide (DMSO) is the most common and effective starting co-solvent for dissolving hydrophobic compounds for in vitro assays.[4] It is miscible with water and generally well-tolerated by many biological systems at low final concentrations (typically <1%). Other options include ethanol, methanol, and dimethylformamide (DMF), though their compatibility with specific assays must be verified.[9]

Q3: Can the choice of salt form for my furan compound affect its solubility?

Absolutely. For furan compounds with ionizable functional groups, forming a salt can dramatically improve aqueous solubility. For example, a basic furan derivative can be converted to a hydrochloride salt, which will be more soluble in aqueous media.

Q4: Are there any computational tools that can predict the solubility of my furan compounds?

Yes, various in silico models and software can predict solubility based on a compound's structure. These tools often use parameters like logP (a measure of lipophilicity) and the presence of specific functional groups to estimate aqueous solubility. While not a substitute for experimental determination, these predictions can help prioritize compounds and guide formulation strategies early in the drug discovery process.

Data & Protocols

Table 1: Impact of Co-solvents on the Apparent Solubility of a Model Furan Compound

| Co-solvent | Concentration in Buffer (v/v) | Apparent Solubility (µM) |

| None (Aqueous Buffer) | 0% | < 1 |

| DMSO | 0.5% | 15 |

| DMSO | 1.0% | 45 |

| Ethanol | 1.0% | 25 |

| PEG 400 | 5.0% | 70 |

This data is illustrative and will vary depending on the specific furan compound and buffer conditions.

Protocol: Preparation of a Furan Compound Stock Solution Using a Co-solvent

-

Weigh the Compound: Accurately weigh a small amount of the furan compound using a calibrated microbalance.

-

Initial Solubilization: Add the appropriate volume of 100% DMSO (or another suitable co-solvent) to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Vortex and Sonicate: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

-

Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

-

Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent water absorption by the DMSO.

Visualizing Solubilization Strategies

Diagram 1: The Role of pH in Solubilizing a Basic Furan Amine

Caption: pH influences the ionization state and solubility of furan amines.

Diagram 2: Workflow for Troubleshooting Furan Compound Precipitation in Assays

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

Technical Support Center: Minimizing Byproduct Formation in Condensation Reactions

Executive Summary & Core Directive

To: Research & Development Teams From: Application Science Division

Condensation reactions (Amide coupling, Aldol, Knoevenagel, Esterification) are the backbone of medicinal chemistry. However, they are plagued by a common set of failure modes: equilibrium reversibility , competitive self-condensation , and stereochemical erosion (racemization) .

This guide is not a textbook review. It is a troubleshooting manual designed to address specific "symptoms" observed in the reactor. It prioritizes Kinetic Control over Thermodynamic Control and In-Situ Scavenging over post-reaction purification.

Ticket #001: Peptide & Amide Coupling

Symptom: Loss of chiral purity (Epimerization/Racemization) or N-acylurea formation. Priority: Critical (Drug Substance Purity).

The Mechanism of Failure

Racemization in amide coupling typically occurs via two pathways during the activation of the carboxylic acid:

-

Oxazolone (Azlactone) Formation: The activated acid cyclizes.[1] The

-proton on the ring is highly acidic ( -

Direct Enolization: Strong bases directly abstract the

-proton of the activated ester.

Troubleshooting Protocol: The "Low-Base/High-Additive" System

Step 1: Reagent Selection (The "Self-Validating" Check)

-

Coupling Reagent: Switch from carbodiimides (DCC/EDC) to phosphonium (PyBOP) or uronium/aminium salts (HATU/HBTU). Note: HATU is superior for sterically hindered amines but requires careful base management.

-

The Critical Additive: Always use HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure over HOBt. The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates the coupling rate by ~7-10x, outcompeting the rate of racemization.

Step 2: Base Management (The Root Cause)

-

Issue: Using TEA or DIPEA in excess causes direct enolization.

-

Fix: Use 2,4,6-Collidine (TMP) or 2,6-Lutidine . These are weaker bases with sufficient steric bulk to prevent them from abstracting the

-proton while still neutralizing the generated acid.

Step 3: The Protocol

-

Dissolve Carboxylic Acid (1.0 eq) and HOAt (1.0 eq) in DMF/DCM (1:1).

-

Cool to 0°C (Kinetic control).

-

Add DIC (1.0 eq) or HATU (1.0 eq). Stir for 2-5 mins.

-

Add Amine (1.0 eq) followed immediately by Collidine (2.0 eq).

-

Validation: Monitor by chiral HPLC. If racemization persists >1%, switch to Ynamide coupling reagents , which proceed via a racemization-free mechanism [1].

Visualization: Racemization Pathways & Interventions

Caption: Pathway analysis showing how additives accelerate product formation (Green) while steric bases block the enolization pathway (Yellow/Red).

Ticket #002: C-C Bond Formation (Aldol/Knoevenagel)

Symptom: Homo-coupling (Self-condensation), Polymerization, or "Tar" formation. Priority: High (Yield Optimization).

The Mechanism of Failure

In crossed-aldol or Knoevenagel reactions, if the electrophile (Aldehyde A) and the nucleophile (Ketone B) are mixed with a base, Aldehyde A can enolize and react with itself. Alternatively, the product (an

Troubleshooting Protocol: Kinetic Control & Azeotropic Shift

Scenario A: The "LDA" Method (Kinetic Control) Use this when the nucleophile must be generated quantitatively to prevent self-reaction.

-

Setup: Dry THF,

C, Inert Atmosphere ( -

Enolization: Add Ketone (1.0 eq) to LDA (1.1 eq). Stir 30 mins.

-

Why: At

C, deprotonation is faster than condensation. You now have 100% Enolate and 0% Ketone.

-

-

Addition: Add Aldehyde (Electrophile) slowly via syringe pump.

-

Why: The enolate is in excess relative to the incoming aldehyde, forcing the cross-reaction and suppressing aldehyde self-condensation [2].

-

Scenario B: Knoevenagel "Green" Protocol (Thermodynamic Shift) Use this for malononitrile/active methylene compounds.

-

Issue: Strong bases (Piperidine/Pyridine) cause Michael addition byproducts (Bis-adducts).

-

Fix: Use EDDA (Ethylenediammonium diacetate) or Boric Acid in water/ethanol.

-

Mechanism: These mild catalysts activate the carbonyl without generating a high concentration of free enolate, minimizing polymerization.

-

Water Management: Even in aqueous media, "On-Water" conditions can drive the reaction due to the hydrophobic effect, often precipitating the pure product [3].

Ticket #003: Equilibrium Management (Esterification)

Symptom: Reaction stalls at 60-70% conversion; Hydrolysis during workup. Priority: Medium (Process Efficiency).

The Solution: Water Removal Systems

Le Chatelier’s principle dictates that removing water drives the reaction to completion.

| Method | Efficiency | Suitability | Notes |

| Dean-Stark Trap | High | Stable substrates, Non-volatiles | Requires azeotropic solvent (Toluene/Benzene). Solvent must be less dense than water to reflux properly [4].[2][3] |

| Soxhlet w/ Sieves | Very High | Thermally sensitive substrates | Solvent refluxes through a thimble of 3A/4A Molecular Sieves before returning to the flask. Keeps sieves out of the reaction "slurry." |

| Chemical Scavengers | Extreme | High-value synthesis | Reagents like DCC or Orthoformates consume water chemically. Warning: Creates urea byproducts. |

Decision Logic: Selecting the Right Water Removal

Caption: Logic flow for selecting water removal strategies based on thermal stability and reaction scale.

Frequently Asked Questions (FAQ)

Q: My Knoevenagel product is forming a "bis-adduct" (two active methylenes on one aldehyde). How do I stop this? A: This is a stoichiometry and base strength issue.

-

Stoichiometry: Use a slight excess of the Aldehyde (1.2 eq), not the active methylene. This ensures that once the mono-adduct forms, there is no remaining active methylene to attack the double bond (Michael addition).

-

Base: Switch to a weaker catalyst like Ammonium Acetate or Piperidinium Acetate . Strong bases promote the Michael addition of the second equivalent.

Q: I am doing an Aldol reaction, but I only get the dehydrated product (Enone). I want the

-

Temperature: Keep the reaction at

C to -

Quench: Quench the reaction cold with a buffered solution (e.g., Ammonium Chloride) to neutralize the enolate before it can eliminate hydroxide.

Q: Can I use "Green Solvents" for water-sensitive condensations? A: Counter-intuitively, Yes . Reactions "On-Water" (heterogeneous suspensions) often proceed faster and with higher selectivity than in organic solvents. The hydrophobic nature of the reactants forces them together at the phase interface, excluding water from the transition state. This is particularly effective for Knoevenagel and Benzoin condensations [5].

References

-

Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link][4][5]

-

Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

-

Efficient Green Procedure for the Knoevenagel Condensation. ResearchGate. [Link]

-

Water as the Green Solvent in Organic Synthesis. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]

- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Technical Support Center: Scaling Up the Synthesis of 4-Phenoxyfuran-2-carbaldehyde

Welcome to the technical support guide for the synthesis of 4-Phenoxyfuran-2-carbaldehyde. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this valuable synthetic intermediate. Our goal is to equip you with the causal understanding and practical solutions needed to overcome common synthetic challenges.

The synthesis is logically divided into two primary stages: the formation of the 4-phenoxyfuran precursor and its subsequent formylation.

Overall Synthetic Workflow

The pathway to 4-Phenoxyfuran-2-carbaldehyde is a two-step process. First, a C-O cross-coupling reaction is performed to create the 4-phenoxyfuran intermediate. This is followed by an electrophilic formylation, typically a Vilsmeier-Haack reaction, to install the aldehyde at the C2 position.

Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.

Question 5: Why does formylation occur at the C2 position and not the C3 position?

Answer: This is a question of regioselectivity governed by electronics. Furan is an electron-rich heterocycle. [1]Electrophilic attack is heavily favored at the α-positions (C2 and C5) because the resulting cationic intermediate (sigma complex) is better stabilized by resonance. The oxygen heteroatom can more effectively delocalize the positive charge from an attack at C2 or C5.

In 4-phenoxyfuran, the C4 position is blocked. The phenoxy group is an ortho-, para-director. In the context of the furan ring, it activates the adjacent C3 and C5 positions. However, the inherent preference for α-attack on the furan ring is the dominant electronic factor. Therefore, the electrophile will add to the most activated and electronically favored α-position, which is C5, or the electronically favored but less activated C2. In the presence of the C4-phenoxy group, the C5 and C2 positions are the most likely targets. The final product being 4-Phenoxyfuran-2 -carbaldehyde suggests that formylation occurs at the C2 position, likely due to a combination of steric and electronic factors that would need to be determined experimentally or computationally.

Part 3: Scale-Up, Purification, and Safety

Question 6: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

Answer: The primary hazards are the reagents themselves and the exothermicity of the reaction. [2]

-

Phosphorus Oxychloride (POCl₃): This is a highly toxic, corrosive, and water-reactive liquid. [3][4]It is fatal if inhaled and causes severe skin burns. It reacts violently with water to produce HCl and phosphoric acid fumes. [4] * Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including neoprene gloves, splash goggles, a face shield, and a lab coat. [4][5]Ensure a supply of quenching agent (like dry sodium bicarbonate) is nearby.

-

Reaction Exotherm: As mentioned, both the formation of the Vilsmeier reagent and the final hydrolysis are highly exothermic. [2]On a large scale, this heat can accumulate rapidly, leading to a thermal runaway.

-

Mitigation: Use a jacketed reactor with an efficient cooling system. Employ controlled, slow addition rates for reagents using a dropping funnel or syringe pump. Monitor the internal reaction temperature continuously. For the quench, have a sufficiently large, well-stirred vessel of ice/base ready.

-

Question 7: My crude 4-Phenoxyfuran-2-carbaldehyde is an impure oil. What is the best method for purification at scale?

Answer: The choice of purification depends on the thermal stability of your product and the nature of the impurities.

-

Column Chromatography: This is the most reliable method for achieving high purity, especially for removing polar impurities and colored byproducts. However, it can be costly and time-consuming at a large scale due to solvent usage and throughput limitations.

-

Distillation: If the product is thermally stable and has a boiling point significantly different from the impurities, vacuum distillation is an excellent and scalable option. [6]A short-path distillation apparatus is recommended to minimize thermal stress on the compound.

-

Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization is a very effective and economical method for purification at scale. [7]You may need to screen various solvents to find a suitable system.

General Workup Protocol for Vilsmeier-Haack Reaction [8][1]1. Quench: Slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and aqueous NaHCO₃ or NaOAc solution. 2. Extraction: Once the hydrolysis is complete, extract the aqueous mixture several times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Washes: Combine the organic layers and wash with saturated NaHCO₃ solution to remove any acidic residue, followed by a wash with brine. 4. Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure. 5. Purification: Purify the resulting crude material by column chromatography, distillation, or crystallization.

References

-

Title: Ullmann condensation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings Source: ResearchGate URL: [Link]

-

Title: RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides Source: ACS Publications URL: [Link]

-

Title: Vilsmeier-Haack Reaction Source: NROChemistry URL: [Link]

-

Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: Indo American Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: ACS Publications URL: [Link]

-

Title: Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid Source: ResearchGate URL: [Link]

-

Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Having some troubles with a Vislmeier-Haack reaction Source: Reddit URL: [Link]

-

Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]

-

Title: Preparation of substituted furan- and thiophen-2-carbaldehydes Source: RSC Publishing URL: [Link]

-

Title: Vilsmeier Haack Reaction : r/OrganicChemistry Source: Reddit URL: [Link]

-

Title: Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d Source: MDPI URL: [Link]

-

Title: Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline Source: ACS Publications URL: [Link]

-

Title: Applications of Palladium-Catalyzed C–O Cross-Coupling Reactions Source: The Royal Society of Chemistry URL: [Link]

-

Title: How can I improve the Vilsmeier-Haack reaction? Source: ResearchGate URL: [Link]

-

Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

-

Title: VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 Source: YouTube URL: [Link]

-

Title: Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY Source: NJ.gov URL: [Link]

-

Title: Buchwald-Hartwig coupling Source: YouTube URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fishersci.com [fishersci.com]

- 4. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. nj.gov [nj.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking New Furan Compounds

Introduction: The Versatile Furan Scaffold in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl rings, make it a valuable component in the design of novel therapeutics.[3] Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of new furan compounds against established standards, ensuring a rigorous and objective evaluation of their therapeutic potential.

This document is structured to provide not just protocols, but a strategic approach to performance evaluation. We will delve into the rationale behind selecting appropriate benchmarks, provide detailed, self-validating experimental workflows, and present data in a clear, comparative format.

Part 1: Selecting Appropriate Benchmark Standards

The selection of relevant benchmark compounds is critical for a meaningful comparison. An ideal standard is a commercially available drug or a widely studied compound with a well-defined mechanism of action and a furan moiety in its structure. This allows for a direct comparison of potency and selectivity.

For the purpose of this guide, we will focus on three key therapeutic areas where furan derivatives have shown significant promise: antibacterial, antifungal, and anti-inflammatory activity.

| Therapeutic Area | Benchmark Standard | Rationale for Selection |

| Antibacterial | Nitrofurantoin | A widely used synthetic nitrofuran antibacterial agent effective against a broad range of Gram-positive and Gram-negative bacteria.[2] |

| Antifungal | Griseofulvin | A naturally derived antifungal drug used to treat dermatophyte infections of the skin, hair, and nails. Its mechanism involves disrupting the fungal mitotic spindle.[5][6][7][8] |

| Anti-inflammatory | Celecoxib (as a non-furan standard for COX-2) and Zileuton (for 5-LOX) | While Celecoxib is not a furan, it is a standard COX-2 inhibitor. Zileuton is a standard 5-LOX inhibitor. Comparing a new furan's activity against these provides a clear performance benchmark in the anti-inflammatory space. |

| General Cytotoxicity | Doxorubicin | A potent and widely used chemotherapeutic agent that induces cytotoxicity through multiple mechanisms, serving as a robust positive control in cell viability assays. |

Part 2: Core Experimental Protocols for Performance Benchmarking

The following protocols are designed to be robust and reproducible. The choice of specific cell lines and microbial strains should be guided by the therapeutic target of the novel furan compounds.

In Vitro Cytotoxicity Assessment: The Foundation of Safety Profiling

Before assessing therapeutic efficacy, it is paramount to determine the cytotoxic profile of a new compound. This establishes a therapeutic window and identifies potential off-target effects. We will employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[9][10][11] The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the new furan compounds and the benchmark standards (e.g., Doxorubicin). Replace the culture medium with medium containing the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13][14][15][16] The amount of LDH released is proportional to the number of lysed cells.

Experimental Workflow: LDH Assay

Caption: Workflow for assessing cytotoxicity using the LDH release assay.

Step-by-Step Protocol:

-

Cell Preparation and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In parallel, prepare wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer).[12]

-

Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture to each well of the new plate.

-

Incubation: Incubate the plate for approximately 30 minutes at room temperature, protected from light.[12]

-

Stop Reaction: Add the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a key parameter for evaluating the potency of new antibacterial and antifungal compounds.

Step-by-Step Protocol (Broth Microdilution):

-

Prepare Inoculum: Grow the selected bacterial or fungal strains overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of the new furan compounds and the benchmark standards (Nitrofurantoin for bacteria, Griseofulvin for fungi) in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Antioxidant Activity

Many diseases are associated with oxidative stress caused by reactive oxygen species (ROS). The ability of a compound to scavenge free radicals is a measure of its antioxidant potential. We will use two common assays: DPPH and ABTS.

This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[17][18][19][20]

Step-by-Step Protocol:

-

Prepare Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the new furan compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox).

-

Reaction: Mix the test compound solutions with the DPPH solution.[17]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[17][19]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[18][19]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[21][22][23][24] The reduction of ABTS•+ by an antioxidant leads to a loss of color.

Step-by-Step Protocol:

-

Generate ABTS•+: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Prepare Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[23]

-

Reaction: Add various concentrations of the new furan compounds and a standard antioxidant (e.g., Trolox) to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.[23]

-

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Anti-inflammatory Activity: COX and LOX Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway. Inhibition of these enzymes is a common strategy for developing anti-inflammatory drugs. Commercially available enzyme inhibition assay kits provide a standardized method for screening compounds.

General Protocol using Commercial Kits:

-

Prepare Reagents: Reconstitute enzymes (COX-1, COX-2, 5-LOX) and prepare assay buffers and substrates according to the kit manufacturer's instructions.

-